molecular formula C29H41N5O9 B1428228 Tigecyclinhydrat CAS No. 1229002-07-6

Tigecyclinhydrat

Katalognummer: B1428228
CAS-Nummer: 1229002-07-6
Molekulargewicht: 603.7 g/mol
InChI-Schlüssel: SUGZODNQTKYJAW-KXLOKULZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tigecycline hydrate is a glycylcycline antibiotic used to treat a variety of bacterial infections. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. Tigecycline hydrate is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Tigecycline is indicated for several types of infections:

  • Complicated Skin and Skin Structure Infections (cSSSI) : Tigecycline is effective in treating infections caused by resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Complicated Intra-abdominal Infections : It has been shown to be effective in treating complicated intra-abdominal infections, particularly when other antibiotics fail due to resistance .
  • Pneumonia : Tigecycline is also used for treating community-acquired pneumonia, especially in cases where conventional treatments are ineffective .

Formulations and Stability Enhancements

Recent advancements have focused on improving the stability and delivery of tigecycline through innovative formulations:

  • Lyophilized Compositions : New compositions have been developed that enhance the stability of tigecycline in both solid and solution forms. These formulations incorporate carbohydrates and acids/buffers to minimize degradation and epimerization, allowing for extended stability during storage and after reconstitution . For instance, formulations with lactose showed significantly reduced epimerization rates compared to standard compositions.
  • Dry Powder Aerosols : Research has explored the use of tigecycline in dry powder aerosol formulations for inhalation therapy. These formulations demonstrated high dispersibility and stability, effectively reducing bacterial burdens in pulmonary infections caused by Mycobacterium abscessus in murine models . The addition of excipients like leucine and phosphate buffer salts improved the performance of these aerosols.

Research Applications

Tigecycline hydrate is also utilized in various research contexts:

  • Antibiotic Susceptibility Testing : It serves as a standard reference compound in studies assessing the susceptibility of different bacterial strains to antibiotics .
  • Cancer Research : Investigations into its effects on non-small cell lung cancer (NSCLC) cell lines have shown potential anti-cancer properties, indicating its utility beyond traditional antibiotic applications .
  • Pharmacokinetic Studies : Research has been conducted to evaluate the pharmacokinetics of tigecycline, including its clearance rates and bioavailability when administered intravenously .

Case Studies

  • Clinical Trials for Intra-abdominal Infections : A study involving hospitalized patients demonstrated that tigecycline effectively managed complicated intra-abdominal infections with a favorable safety profile. The trials indicated a significant reduction in infection rates compared to traditional therapies .
  • Pulmonary Infection Treatment : In a murine model study using spray-dried tigecycline aerosols, researchers observed an 87.7% decrease in lung bacterial burden after treatment over seven days. This highlights the potential for aerosolized formulations in treating respiratory infections .

Wirkmechanismus

Target of Action

Tigecycline hydrate primarily targets the 30S ribosomal subunit in bacteria . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tigecycline .

Mode of Action

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome . This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tigecycline is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, tigecycline prevents the normal function of the ribosome, leading to the inhibition of protein synthesis . This disrupts essential cellular processes, leading to the death of the bacteria .

Pharmacokinetics

Tigecycline exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL . The 24-hour steady-state area under the concentration–time curve is around 5–6 µg•h/mL, and the terminal elimination half-life is approximately 40 hours . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .

Result of Action

The molecular and cellular effects of tigecycline’s action primarily involve the inhibition of protein synthesis, leading to the death of the bacteria . This makes tigecycline effective against a wide range of multidrug-resistant nosocomial pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tigecycline. For instance, tigecycline achieves therapeutic concentrations by effectively and extensively penetrating body fluids and tissues, such as the lungs, skin, liver, heart, bone, and kidneys . This indicates that the distribution of the drug in the body can influence its efficacy. Additionally, resistance mechanisms in bacteria, such as the acquisition of efflux pumps or ribosomal protection, can affect the action of tigecycline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline hydrate involves multiple steps, starting from minocycline. The key steps include the addition of a tert-butylglycylamido group to the 9-position of minocycline. This modification enhances its activity against resistant bacteria. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of tigecycline hydrate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized to obtain the hydrate form, which has better stability and solubility properties .

Analyse Chemischer Reaktionen

Types of Reactions

Tigecycline hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Minocycline: The parent compound from which tigecycline is derived.

    Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.

    Tetracycline: The original compound in the tetracycline class.

Uniqueness

Tigecycline hydrate is unique due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its structural modifications, particularly the addition of the tert-butylglycylamido group, enhance its binding affinity to the ribosome and reduce susceptibility to common resistance mechanisms such as efflux pumps and ribosomal protection proteins .

Biologische Aktivität

Tigecycline hydrate is a glycylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) pathogens. This article delves into the biological activity of tigecycline hydrate, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Tigecycline exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the entry of amino-acyl tRNA into the A site of the ribosome, which effectively halts the elongation of peptide chains. This mechanism classifies tigecycline as bacteriostatic , meaning it inhibits bacterial growth rather than killing bacteria outright. Notably, tigecycline has been designed to overcome common resistance mechanisms associated with tetracyclines, such as efflux pumps and ribosomal protection .

Pharmacokinetics

The pharmacokinetic profile of tigecycline is characterized by:

  • Bioavailability : Administered intravenously, tigecycline achieves 100% bioavailability.
  • Distribution : It shows extensive tissue distribution, with significant concentrations found in lungs, liver, kidneys, and bone marrow. The tissue-to-serum concentration ratios indicate that it penetrates tissues effectively, achieving therapeutic levels in various sites of infection .
  • Half-life : The elimination half-life ranges from 27 to 42 hours, allowing for less frequent dosing schedules compared to other antibiotics .
  • Elimination : Approximately 59% of tigecycline is excreted via biliary/faecal routes, with renal clearance accounting for about 33% .

Antibacterial Activity

Tigecycline demonstrates robust activity against a wide range of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive pathogens : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE).
  • Gram-negative pathogens : Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae.
  • Anaerobes : Effective against various anaerobic bacteria commonly encountered in intra-abdominal infections .

Table 1: Antibacterial Spectrum of Tigecycline

Pathogen TypeExamplesActivity Level
Gram-positiveMRSA, VREHigh
Gram-negativeESBL-producing E. coli, KlebsiellaModerate to High
AnaerobicBacteroides fragilisHigh

Clinical Efficacy

Numerous clinical trials have established the efficacy of tigecycline in treating complicated intra-abdominal infections (cIAIs) and skin structure infections. A pooled analysis from phase 3 trials indicated that tigecycline was non-inferior to imipenem-cilastatin in terms of clinical cure rates (approximately 86%) with similar safety profiles .

Case Study Insights

  • High-Dose Tigecycline in Sepsis : A study evaluated high-dose tigecycline (200 mg loading dose followed by 100 mg every 12 hours) in patients with sepsis or septic shock. Results showed improved outcomes compared to standard dosing regimens .
  • Efficacy Against MDR Pathogens : In a retrospective analysis comparing standard and high-dose regimens for ventilator-associated pneumonia caused by MDR pathogens, higher doses were associated with better clinical outcomes .

Safety Profile

While generally well-tolerated, tigecycline is associated with gastrointestinal adverse effects such as nausea and vomiting. In clinical trials, these side effects were reported more frequently than with comparator antibiotics but were manageable and did not lead to significant discontinuation rates .

Eigenschaften

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZODNQTKYJAW-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746698
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229002-07-6
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1229002-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline hydrate
Reactant of Route 2
Reactant of Route 2
Tigecycline hydrate
Reactant of Route 3
Tigecycline hydrate
Reactant of Route 4
Tigecycline hydrate
Reactant of Route 5
Tigecycline hydrate
Reactant of Route 6
Reactant of Route 6
Tigecycline hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.